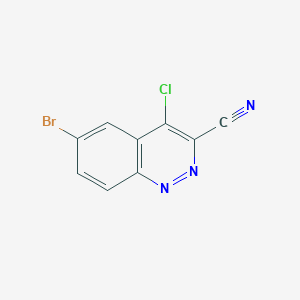
6-Bromo-4-chlorocinnoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chlorocinnoline-3-carbonitrile: is a heterocyclic compound with the molecular formula C9H3BrClN3 . It is a derivative of cinnoline, a bicyclic compound consisting of a benzene ring fused to a pyridazine ring. The presence of bromine, chlorine, and nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorocinnoline-3-carbonitrile typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of 4-chlorocinnoline with bromine in the presence of a suitable solvent and catalyst. The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted cinnoline derivatives
- Oxidized or reduced forms of the original compound
- Cyclized heterocyclic compounds
科学研究应用
Chemistry: 6-Bromo-4-chlorocinnoline-3-carbonitrile is used as a building block in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a probe in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and agrochemicals. Its derivatives may also find applications in the development of electronic materials.
作用机制
The mechanism of action of 6-Bromo-4-chlorocinnoline-3-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and nitrile groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
6-Bromo-4-chlorocinnoline: Lacks the nitrile group, making it less versatile in certain reactions.
6-Bromo-4-chloroquinoline: Contains a quinoline ring instead of a cinnoline ring, leading to different chemical properties and applications.
4-Chloro-6-bromocinnoline: Similar structure but may have different reactivity due to the position of substituents.
Uniqueness: 6-Bromo-4-chlorocinnoline-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential applications. The combination of bromine, chlorine, and nitrile groups in a cinnoline framework provides a versatile platform for chemical modifications and the development of new compounds with diverse properties.
属性
分子式 |
C9H3BrClN3 |
|---|---|
分子量 |
268.50 g/mol |
IUPAC 名称 |
6-bromo-4-chlorocinnoline-3-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-5-1-2-7-6(3-5)9(11)8(4-12)14-13-7/h1-3H |
InChI 键 |
ANVLGPDURWZWIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=C(N=N2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


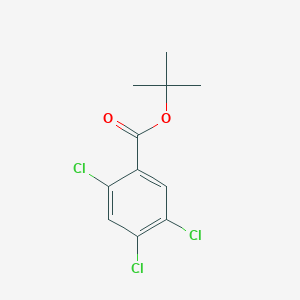
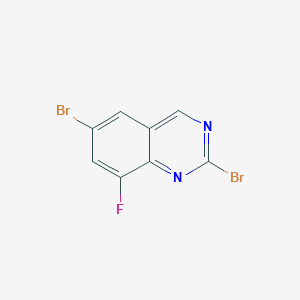

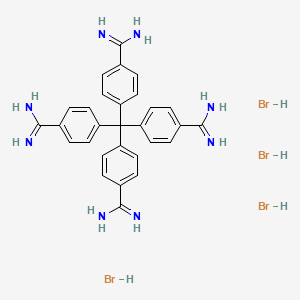
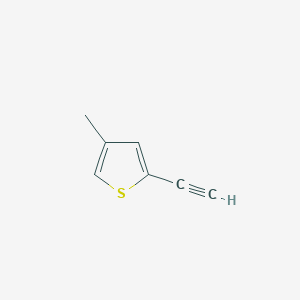
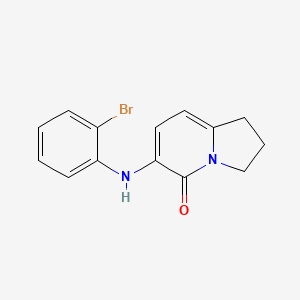

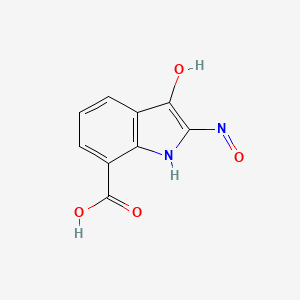
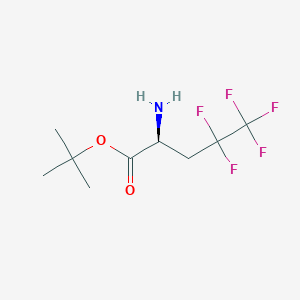

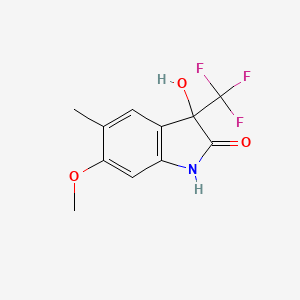
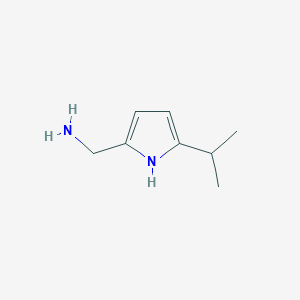
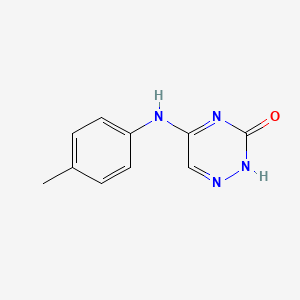
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
